4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine
Description
The compound 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine (CAS: 1052548-30-7) is a hybrid heterocyclic molecule featuring a pyrrole core substituted with a 2-chlorobenzyl group and two methyl groups, fused to a thiazole ring bearing an amine moiety at the 2-position (). This structural motif is characteristic of bioactive molecules, as thiazole derivatives are known for diverse pharmacological activities, including antiproliferative and enzyme inhibitory effects . The compound is typically synthesized via amination reactions, a common strategy for thiazole derivatives (), and is often isolated as a hydrochloride salt to enhance stability and solubility ().
Properties
Molecular Formula |
C16H16ClN3S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H16ClN3S/c1-10-7-13(15-9-21-16(18)19-15)11(2)20(10)8-12-5-3-4-6-14(12)17/h3-7,9H,8H2,1-2H3,(H2,18,19) |
InChI Key |
ABLKIUUMAGHYIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2Cl)C)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the thiazole ring. The chlorophenyl group is then added via a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of this compound can be contextualized by comparing it with analogs bearing variations in substituents. Below is a detailed analysis:
Structural and Substituent Variations
Key Observations:
- Electronic Effects: The 2-chlorobenzyl group (electron-withdrawing) in the target compound may enhance electrophilic interactions in biological systems compared to the electron-donating 4-methoxyphenyl group in CAS 733030-58-5 .
- Solubility: Hydrochloride salts (e.g., 1052548-30-7 HCl) exhibit improved aqueous solubility compared to free bases, critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
